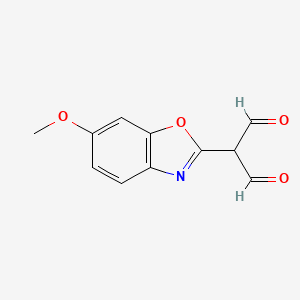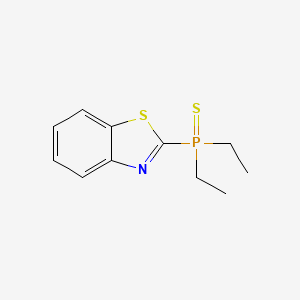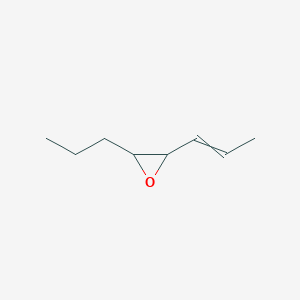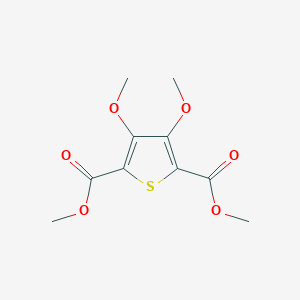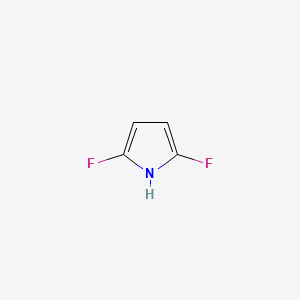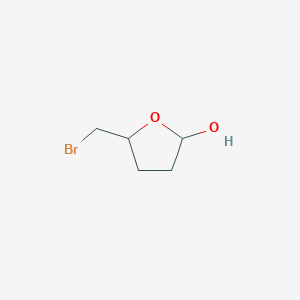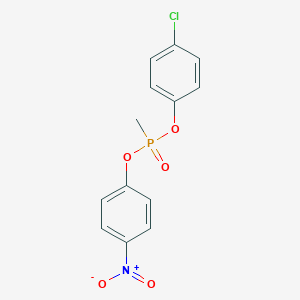
4-Chlorophenyl 4-nitrophenyl methylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenyl 4-nitrophenyl methylphosphonate is an organophosphonate compound characterized by the presence of both chlorophenyl and nitrophenyl groups attached to a methylphosphonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 4-nitrophenyl methylphosphonate typically involves the reaction of 4-chlorophenol and 4-nitrophenol with methylphosphonic dichloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Chlorophenol+4-Nitrophenol+Methylphosphonic dichloride→4-Chlorophenyl 4-nitrophenyl methylphosphonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorophenyl 4-nitrophenyl methylphosphonate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an aminophenyl group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, and amines can be used in substitution reactions.
Major Products Formed
Reduction: 4-Chlorophenyl 4-aminophenyl methylphosphonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chlorophenyl 4-nitrophenyl methylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphonate compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and antimicrobial agents.
Industry: Used in the development of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chlorophenyl 4-nitrophenyl methylphosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl methylphosphonate: Similar in structure but lacks the chlorophenyl group.
4-Chlorophenyl methylphosphonate: Similar in structure but lacks the nitrophenyl group.
4-Chlorophenyl 4-methoxyphenyl methylphosphonate: Similar in structure but has a methoxy group instead of a nitro group.
Uniqueness
4-Chlorophenyl 4-nitrophenyl methylphosphonate is unique due to the presence of both chlorophenyl and nitrophenyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
112724-60-4 |
|---|---|
Molekularformel |
C13H11ClNO5P |
Molekulargewicht |
327.65 g/mol |
IUPAC-Name |
1-[(4-chlorophenoxy)-methylphosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C13H11ClNO5P/c1-21(18,19-12-6-2-10(14)3-7-12)20-13-8-4-11(5-9-13)15(16)17/h2-9H,1H3 |
InChI-Schlüssel |
PPCHBJJQCBBUHA-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


